3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid
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Overview
Description
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 1-position and a propanoic acid moiety at the 3-position of the triazole ring. Triazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Triazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some triazole compounds can stabilize copper (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Triazole compounds are known to influence various biochemical pathways, including protein s-palmitoylation, which facilitates the membrane association and proper subcellular localization of proteins .
Result of Action
Some triazole compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid . For instance, some triazole compounds are known to be thermally stable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an alkyne and an azide react in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an aqueous medium or a mixture of water and an organic solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent composition, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Scientific Research Applications
3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Triazole-containing compounds have shown potential as therapeutic agents for treating diseases such as cancer, infections, and inflammation.
Comparison with Similar Compounds
1H-1,2,3-Triazole: The parent compound of the triazole family, lacking the methyl and propanoic acid substituents.
4-(1H-1,2,3-Triazol-4-yl)benzoic acid: A triazole derivative with a benzoic acid moiety instead of propanoic acid.
1-Methyl-1H-1,2,3-triazole: A simpler triazole derivative with only a methyl group at the 1-position.
Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the propanoic acid moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1-methyltriazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQWBBLAMCLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28819-28-5 |
Source
|
Record name | 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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